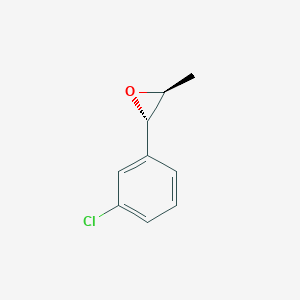
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane” is a chemical compound . It is also known as "(2S,3S)-Hydroxybupropion hydrochloride" .
Synthesis Analysis
The enantioselective synthesis of the (R,R)- and (S,S)-enantiomers of 1 from commercially available 3-chlorocinnamic acid is reported . The Sharpless asymmetric epoxidation was used to establish the stereocenters in the synthesis of both enantiomers of 1 .Molecular Structure Analysis
The molecular formula of “(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane” is C13H18ClNO2 . The molecular weight is 255.741 .Chemical Reactions Analysis
The key step in the synthesis sequence is the Sharpless asymmetric epoxidation (SAE) of 3 . Both (R,R)-4 and its enantiomer were prepared by SAE in greater than 84% ee when cumene hydroperoxide was used as oxidant . The epoxide (R,R)-4 was cleaved with guaiacol to give diol (S,R)-5 .Applications De Recherche Scientifique
Cytochrome P450 Isozyme Inhibition
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, under similar structures, has been studied for its interaction with cytochrome P450 isozymes. For example, Tridiphane, a structurally related compound, has demonstrated inhibitory effects on the monooxygenase activity of mouse hepatic cytochrome P450 isozymes. This inhibition was evident with hepatic microsomes and purified P450 enzymes from phenobarbitol-treated mice. Tridiphane acted as a competitive inhibitor, suggesting potential applications in understanding enzyme inhibition mechanisms (Moreland, Novitzky, & Levi, 1989).
Environmental Toxicology
Related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of extensive research in environmental toxicology. Studies have focused on the toxicity and mutagenicity of these compounds in natural environments, contributing to a broader understanding of their impact on non-target species and ecosystem health (Zuanazzi, Ghisi, & Oliveira, 2020).
Metabolic Detoxification
In a study related to Chloroprene, a chemical with a similar oxirane structure, detoxication pathways involving glutathione and epoxide hydrolase were investigated. This research provides insights into the metabolism and detoxification mechanisms of compounds with oxirane structures, which can be relevant for (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane (Munter et al., 2003).
Molecular Toxicology
Research on isoprene, a compound structurally related to (2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane, has contributed to understanding its molecular toxicology. This includes the study of its metabolism involving cytochrome P450-dependent monooxygenases and the formation of potentially mutagenic epoxides (Watson et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3S)-2-(3-chlorophenyl)-3-methyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3/t6-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEJBHVLGLPIFE-RCOVLWMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(3-Chlorophenyl)-3-methyloxirane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

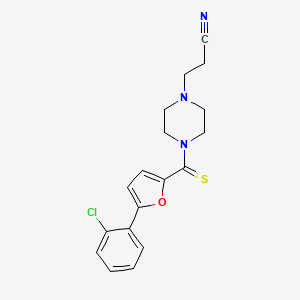
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2398829.png)
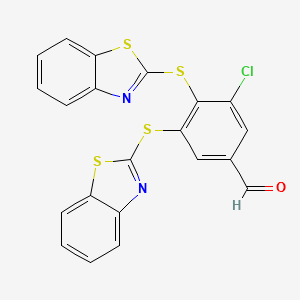
![3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile](/img/structure/B2398833.png)


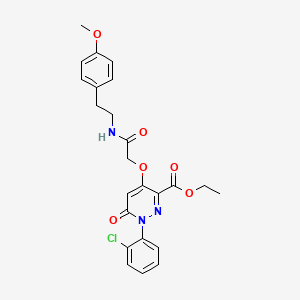
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2398838.png)
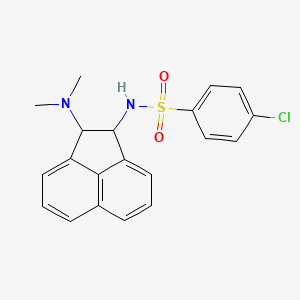
![4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2398840.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)
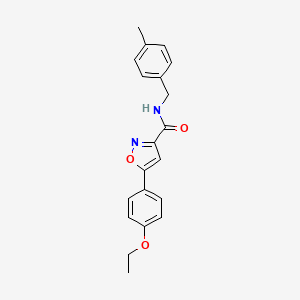

![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)